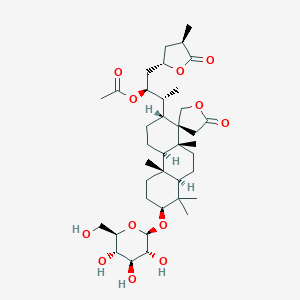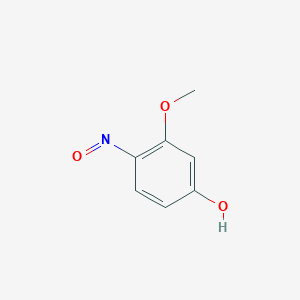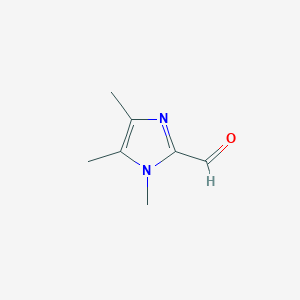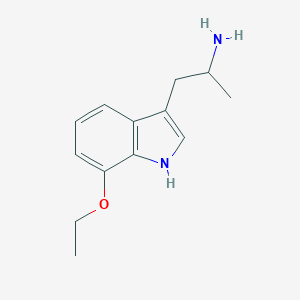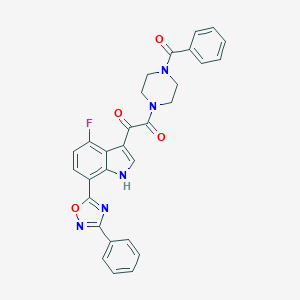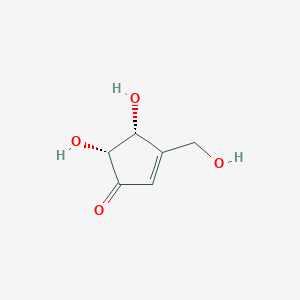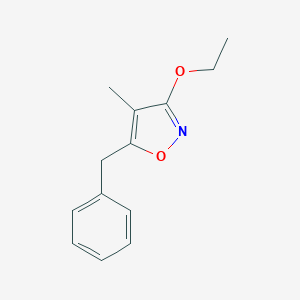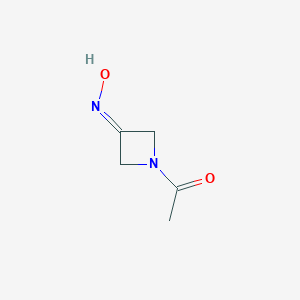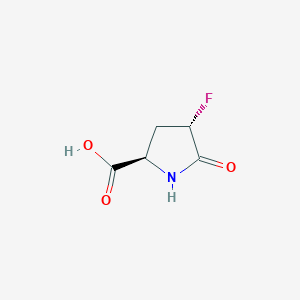
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid, commonly known as FOPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FOPC is a derivative of pyrrolidine, a five-membered heterocyclic compound that is widely used in the synthesis of various organic compounds. The unique chemical structure of FOPC provides it with several desirable properties that make it an ideal candidate for use in scientific research.
Mécanisme D'action
The exact mechanism of action of FOPC is not well understood. However, it is believed that FOPC may exert its effects by inhibiting certain enzymes that are involved in various cellular processes. FOPC has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism.
Effets Biochimiques Et Physiologiques
FOPC has been shown to have several biochemical and physiological effects. Studies have shown that FOPC can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. FOPC has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FOPC in scientific research is its unique chemical structure, which provides it with several desirable properties such as high stability and solubility in water. FOPC is also relatively easy to synthesize, making it a cost-effective option for use in laboratory experiments. However, one of the limitations of using FOPC is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving FOPC. One potential area of research involves the development of novel compounds derived from FOPC that exhibit enhanced therapeutic properties. Another area of research involves the use of FOPC as a tool for studying various cellular processes and identifying potential drug targets. Additionally, further research is needed to fully understand the mechanism of action of FOPC and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of FOPC can be achieved through a multi-step process that involves the use of various reagents and solvents. One of the most common methods for synthesizing FOPC involves the reaction of 2,4-dioxo-5-fluoropyrrolidine with L-alanine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
FOPC has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of FOPC as a building block for the synthesis of novel compounds with potential therapeutic applications. FOPC can be used as a precursor for the synthesis of various amino acid derivatives, which have been shown to exhibit anti-cancer and anti-inflammatory properties.
Propriétés
Numéro CAS |
160705-73-7 |
|---|---|
Nom du produit |
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid |
Formule moléculaire |
C5H6FNO3 |
Poids moléculaire |
147.1 g/mol |
Nom IUPAC |
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |
Clé InChI |
NBTWBMODBIAMTC-STHAYSLISA-N |
SMILES isomérique |
C1[C@@H](C(=O)N[C@H]1C(=O)O)F |
SMILES |
C1C(C(=O)NC1C(=O)O)F |
SMILES canonique |
C1C(C(=O)NC1C(=O)O)F |
Synonymes |
D-Proline, 4-fluoro-5-oxo-, (4S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



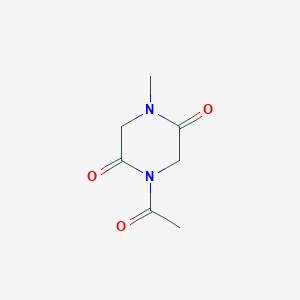
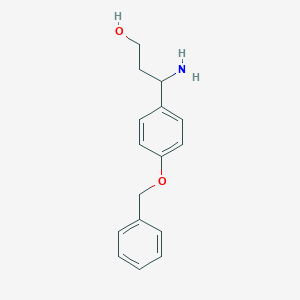
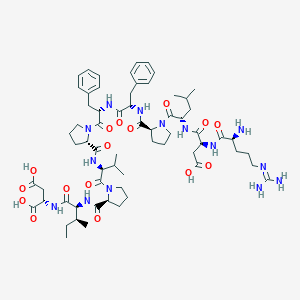
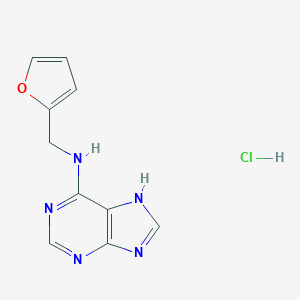
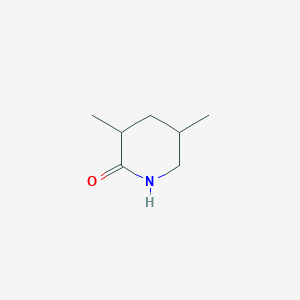
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
